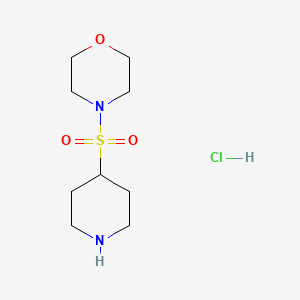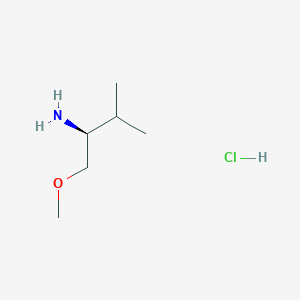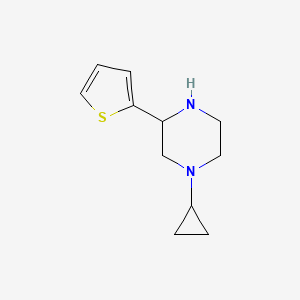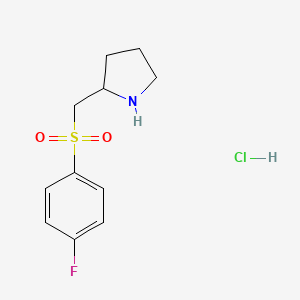
2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide
Vue d'ensemble
Description
The compound “2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidines can generally be synthesized from different cyclic or acyclic precursors . For example, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .
Molecular Structure Analysis
The pyrrolidine ring in this compound is likely to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon is often referred to as “pseudorotation”.
Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure, featuring both a pyrrolidinyl and an acetamide moiety, makes it a valuable precursor in the development of compounds with potential antimicrobial, anti-inflammatory, and anticancer properties . Researchers utilize it to create novel derivatives that can be screened for pharmacological activity.
Agriculture: Development of Agrochemicals
In the agricultural sector, derivatives of this compound could be explored for their potential use as novel agrochemicals. The structural features of the compound suggest it could be modified to enhance plant growth or act as a pesticide . Further research is needed to establish its efficacy and safety in agricultural applications.
Material Science: Polymer Synthesis
This compound could be used in material science for the synthesis of polymers with specific properties. Its amine group can facilitate the formation of polyamides, which are known for their strength and thermal stability. Such polymers could find applications in various industries, including automotive and aerospace.
Environmental Science: Pollutant Remediation
The compound’s potential to bind or react with other chemicals suggests it could be used in environmental science for pollutant remediation. It might be involved in processes to neutralize or remove hazardous substances from the environment, although this application would require extensive validation .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, “2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide” could be used to study enzyme inhibition. Its structure allows it to interact with various enzymes, potentially leading to the discovery of new inhibitors that could regulate biochemical pathways .
Pharmacology: Drug Discovery
The compound’s framework is conducive to the creation of small molecule drugs. It could be particularly useful in the discovery of central nervous system (CNS) agents due to the presence of the pyrrolidinyl group, which is often found in CNS-active drugs . This application is promising for the development of new therapeutic agents.
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-9-5-6-14(7-9)8-11(15)13-10-3-1-2-4-10/h9-10H,1-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERHVOCECPJEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1468335.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)


![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)

![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)
![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid](/img/structure/B1468351.png)